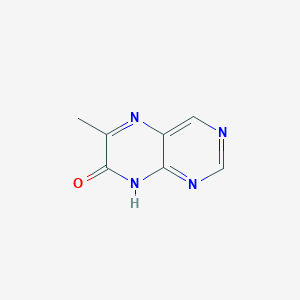

6-methyl-8H-pteridin-7-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-8H-pteridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c1-4-7(12)11-6-5(10-4)2-8-3-9-6/h2-3H,1H3,(H,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBXWMJKXGKDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CN=CN=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl 8h Pteridin 7 One and Advanced Pteridin 7 8h One Derivatives

Foundational Synthetic Routes to Pteridin-7(8H)-one Systems

The formation of the pteridin-7(8H)-one core can be achieved through several established synthetic strategies, primarily involving the construction of the pyrazine (B50134) ring onto a pre-existing pyrimidine (B1678525) precursor.

Cyclo-condensation Reactions for Pteridine (B1203161) Ring Formation

Cyclo-condensation reactions represent a cornerstone in pteridine synthesis. The Gabriel-Isay synthesis, a well-established method, involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, to form the pteridine ring system. orientjchem.orgnih.govorientjchem.org When unsymmetrical dicarbonyl compounds like keto aldehydes or keto acids are used, a variety of pteridine derivatives can be produced. orientjchem.org

A widely applicable method for pteridine synthesis is the Polonovski-Boon synthesis, which involves the nucleophilic substitution of 4-chloro-5-nitropyrimidines with α-aminocarbonyl compounds, followed by cyclization and oxidation. thieme-connect.de The condensation of 5,6-diaminopyrimidines with α-keto esters is another effective approach for synthesizing 6-alkyl-7-hydroxypteridines. acs.org The pH of the condensation medium can significantly influence the regioselectivity, determining whether the 6-alkyl-7-hydroxy or the isomeric 7-alkyl-6-hydroxy derivative is formed. acs.orgmdpi.com For instance, the condensation of pyrimidine-4,5-diamine with ethyl 2-ethoxy-2-hydroxyacetate at a pH of 10 (using 2 M sodium carbonate) yields the pteridin-7(8H)-one isomer almost exclusively. thieme-connect.de In contrast, at a pH of 0 (using 1 M sulfuric acid), the pteridin-6(5H)-one isomer is the predominant product. thieme-connect.de

Microwave-assisted, acid-catalyzed cyclo-condensation of 4-amino-(5-aminomethyl)pyrimidine intermediates with orthoesters under solvent-free conditions provides a rapid and efficient route to dihydropyrimido[4,5-d]pyrimidines, which are pteridine analogues. conicet.gov.ar

Interactive Table: Influence of pH on Pteridinone Isomer Formation

| Starting Materials | Condensation Conditions | Major Product |

| Pyrimidine-4,5-diamine and ethyl 2-ethoxy-2-hydroxyacetate | pH 10 (2 M Na2CO3, reflux) | Pteridin-7(8H)-one |

| Pyrimidine-4,5-diamine and ethyl 2-ethoxy-2-hydroxyacetate | pH 0 (1 M H2SO4, 37°C) | Pteridin-6(5H)-one |

| 2,6-disubstituted 4,5-diaminopyrimidine (B145471) bisulfite and α-keto esters | N acetic acid | 6-alkyl-7-hydroxypteridines |

Nucleophilic Substitution Reactions in Pteridine Synthesis

Nucleophilic substitution is a key strategy in both the synthesis and derivatization of pteridines. The pteridine ring system, being electron-deficient, is activated for nucleophilic attack. herts.ac.uk While most synthetic applications involve displacement of a good leaving group, nucleophilic substitution of hydrogen is also possible. herts.ac.uk For instance, a chemo- and regioselective C-C coupling reaction between pteridinones and 5,7-dihydroxycoumarins can occur under mild, metal-free conditions. herts.ac.uk

The synthesis of 6-methyl-8H-pteridin-7-one can involve substitution reactions on halogenated precursors. For example, a 6-chloro-pteridin-7-one intermediate can be synthesized by treating the parent compound with phosphoryl chloride (POCl₃). Subsequent reaction with methylamine (B109427) leads to the formation of the title compound. The use of a base like 1,8-diazabicycloundec-7-ene (DBU) can enhance the reaction rate by increasing the nucleophilicity of methylamine.

Furthermore, solid-phase synthesis methodologies have been developed where a pre-formed pyrimidine is linked to a resin via a thioether at the 2 or 4 position. After cyclization to form the second ring, the product can be cleaved from the resin by nucleophilic substitution. rsc.org

Dehydration Synthesis of Pteridin-7(8H)-one Derivatives

Dehydration reactions are integral to several pteridine synthetic routes. In the Timmis synthesis, base-catalyzed dehydration of 4-amino-5-nitrosopyrimidines with compounds containing an activated methylene (B1212753) group (e.g., ketones, aldehydes, nitriles) yields condensed pteridine derivatives. orientjchem.org Another approach involves the reaction of aminopyrimidines with various aldehydes and hydrogen cyanide, followed by cyclization using a base like sodium methoxide, to produce pteridine derivatives via cyanoamines. orientjchem.org

A simple and effective method for the synthesis of 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones involves the dehydration of the corresponding 1-methyl-6-phenacyl-pteridine-2,4,7(1H,3H,8H)-triones. researchgate.net Similarly, (E)‐1‐methyl‐6‐(2‐aryl(heteryl)ethenyl)pteridine‐2,4,7(1H,3H,8H)‐triones can be synthesized from the corresponding alcohols through a monomolecular elimination mechanism in the presence of hydrogen halides. researchgate.net

Strategies for Regioselective Functionalization at the Pteridine C-6 Position

Regioselective functionalization of the pteridine core, particularly at the C-6 position, is of great interest for creating diverse derivatives with potential applications. Most naturally occurring, biologically important pterin (B48896) derivatives are substituted at the C-6 position. mdpi.com

Introduction of Alkyl and Hydroxyl Substituents at C-6

The introduction of alkyl groups at the C-6 position can be achieved through various methods. One approach involves the autoxidation of alkyl groups at this position, which provides access to pteridines substituted with carbonyl groups at C-6. 6-Formyl derivatives can then undergo Wittig-type reactions to yield 6-aralkylidene compounds. The reactivity of a 6-methyl group is typical of alkyl groups alpha to a pyrazine nitrogen atom, as evidenced by its ability to undergo deuterium (B1214612) exchange under acidic or basic conditions.

A highly regioselective C6-H hydroxylalkylation of purines, a related heterocyclic system, has been achieved via α-C-H functionalization of alcohols at room temperature, suggesting potential applicability to pteridines. researchgate.net This method avoids the need for metal catalysts, light, or protecting groups. researchgate.net Similarly, a protocol for the visible-light-induced C-H acylation at the C-6 position of purine (B94841) nucleosides with aldehydes has been established under photocatalyst-free conditions. researchgate.net

Interactive Table: Methods for C-6 Functionalization

| Reaction Type | Reagents/Conditions | Product |

| Autoxidation | - | Pteridines with C-6 carbonyl groups |

| Wittig-type reaction | 6-Formyl derivatives, benzylic phosphonate (B1237965) anions | 6-Aralkylidene compounds |

| Deuterium Exchange | Acidic or basic conditions | Deuterated 6-methyl group |

| Hydroxyalkylation | PhI(OCOCF₃)₂, TMSN₃, alcohol | 6-Hydroxyalkyl derivatives |

| Acylation | Aldehydes, visible light | 6-Acyl derivatives |

Activation of the C-6 Position for Derivatization

Activating the C-6 position is a key strategy for introducing a variety of substituents. One method involves the conversion of a 6-oxo-pterin derivative to a tosylated derivative. researchgate.net This tosylated intermediate can then be used for further functionalization, such as in Suzuki cross-coupling reactions. mdpi.comresearchgate.net

Another powerful activation strategy is the conversion of a pteridine to its 6-triflate (trifluoromethanesulfonate) derivative. Pteridine 6-triflates are highly reactive towards nucleophilic attack, more so than the corresponding 6-chloro or 6-bromo derivatives. clockss.org The triflate group can be replaced by various nucleophiles, allowing for the synthesis of numerous 6-substituted pterins with diverse functional groups on the side chain. clockss.org For example, the palladium-catalyzed coupling reaction of 6-bromopteridine (B3227329) with acetylene (B1199291) derivatives is a recommended method for alkynylation, as the acetylenic substituents can be flexibly converted into various side chains. clockss.org

The regioselectivity of these reactions is a critical consideration. While many reactions favor substitution at the C-6 position, some, like the Minisci acylation, show a preference for the C-7 position. mdpi.com Therefore, the development of synthetic methodologies that allow for easier and more selective access to 6-substituted pterin derivatives remains an important goal in pteridine chemistry. mdpi.com

Modern Synthetic Innovations for Pteridin-7(8H)-one Scaffold Assembly

The synthesis of pteridin-7(8H)-one derivatives, including this compound, has evolved significantly with the advent of modern techniques that offer improved efficiency, selectivity, and more environmentally friendly procedures. These innovations are crucial for accessing complex pteridine scaffolds for various research applications.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the construction of heterocyclic systems like pteridines. researchgate.net This technology significantly reduces reaction times, often from hours to minutes, while improving yields and product purity compared to conventional heating methods. researchgate.netresearchgate.net

One prominent application is in the Isay reaction, a classical method for pteridine synthesis involving the condensation of a diaminopyrimidine with a dicarbonyl compound. derpharmachemica.com Microwave irradiation has been successfully employed to drive this and similar cyclocondensation reactions. For instance, the reaction of 5,6-diaminouracils with α-keto aldehydes can be performed under microwave irradiation over acidic or neutral aluminum oxide to yield substituted pteridine-2,4-diones with high regioselectivity and in good yields (63–79%). researchgate.net This approach highlights the efficiency and potential for regiocontrol offered by microwave heating. rsc.org

The synthesis of various substituted pterins and related quinoxaline (B1680401) systems has been achieved through microwave-assisted Isay-type condensations. researchgate.net Researchers have reported the one-step synthesis of 8-substituted xanthines and pyrimidopteridine-tetraones by reacting 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation, demonstrating the versatility of this method. dntb.gov.ua These protocols often proceed faster and with higher yields than traditional reflux methods, underscoring the benefits of solvent-free or microwave conditions. rsc.org The ability to rapidly generate libraries of compounds makes this technique particularly valuable in medicinal chemistry. strath.ac.uk

| Reactants | Product Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 5,6-Diaminouracils + α-keto aldehydes | 6- and 7-substituted pteridine-2,4-diones | Microwave, acidic/neutral Al₂O₃ | High regioselectivity, yields 63–79% | researchgate.net |

| 1,3-Dimethyl-5,6-diaminouracil + activated double bonds | 8-Substituted xanthines and pyrimidopteridines | Microwave irradiation | Simple, efficient one-step synthesis | dntb.gov.ua |

| Aminopyrazoles + Enaminones/Chalcones | Pyrazolo[1,5-a]pyrimidine derivatives | Microwave irradiation | Faster reaction, higher yields vs. reflux | rsc.org |

| 4,5-Diamino pyrimidine + Dicarbonyl compounds | Pteridine derivatives (Isay Reaction) | Microwave irradiation | Reduced reaction times, good yields | researchgate.netstrath.ac.uk |

Enzymatic Transformations in Pteridine Derivative Synthesis

Enzymatic transformations play a pivotal role in the biosynthesis and metabolism of pteridines, offering highly selective and efficient routes to specific derivatives. derpharmachemica.commdpi.com These biocatalytic methods are increasingly explored for the synthesis of complex pteridines that are challenging to obtain through traditional chemical routes. google.com

A key class of enzymes in pteridine synthesis is the pteridine reductases. nih.gov Dihydrofolate reductase (DHFR), for example, reduces dihydrofolate to tetrahydrofolate, a crucial step in folate metabolism. nih.gov Other related enzymes, such as pteridine reductase 1 (PTR1) and FolM, are responsible for producing tetrahydrobiopterin (B1682763) (H4BPt) and tetrahydromonapterin (H4MPt), respectively. nih.gov These enzymes typically reduce a dihydro-pterin precursor to its biologically active tetrahydro form. nih.gov The stereoselective reduction of dihydrofolic acid (DHFA) to (6S)-tetrahydrofolic acid ((6S)-THFA) using the enzyme dihydrofolate reductase is a key step in the chemoenzymatic production of (6S)-5-methyl-5,6,7,8-tetrahydrofolic acid. google.com

Another critical enzyme is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of a pteridine precursor with p-aminobenzoic acid to form dihydrofolic acid in many microorganisms. derpharmachemica.com The enzymes 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK) and DHPS act sequentially in the folate pathway and have been purified from E. coli. nih.govdrugbank.com HPPK activates the hydroxymethylpterin precursor, which is then utilized by DHPS. nih.gov These enzymatic reactions highlight nature's strategy for constructing complex pteridine-containing molecules and provide a blueprint for potential biocatalytic applications in synthesizing pteridine derivatives. mdpi.com

Purification and Characterization Methodologies for this compound Analogues

The purification and structural elucidation of this compound and its analogues are essential for confirming their identity and purity. Due to the often low solubility and high melting points of many pteridine derivatives, specialized techniques are sometimes required. thieme-connect.de

Purification: Standard purification methods for pteridine derivatives include recrystallization and chromatography. Recrystallization from solvents like water can be effective, although it may require large solvent volumes. Chromatographic techniques are widely used for separating complex mixtures and isolating pure compounds. These include:

Column Chromatography: A fundamental technique used to separate components of a mixture. For example, various pteridine analogues have been purified using column chromatography with solvent systems like cyclohexane:EtOAc or CH₂Cl₂:MeOH. mdpi.com

High-Performance Liquid Chromatography (HPLC): Often used for final purity assessment and for purification of small quantities of material. cancer.gov

Hydrophobic Interaction Chromatography and Isoelectric Focusing: These methods have been successfully applied to the purification of enzymes involved in pteridine synthesis, such as HPPK. nih.gov

Characterization: A combination of spectroscopic techniques is employed to unequivocally determine the structure of synthesized pteridine analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For example, in a synthesized 5,8-dideaza analog of methotrexate, ¹H NMR signals clearly identified the aromatic protons, the N-CH₂ and N-CH₃ groups, and the protons of the glutamic acid moiety. mdpi.com

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. The molecular ion peak is a key piece of data for confirming the identity of a synthesized compound. jst.go.jp

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as C=O (ketone), N-H, and C-N bonds, which are characteristic of the pteridinone scaffold. jst.go.jpmdpi.com

UV-Visible (UV-Vis) Spectroscopy: The pteridine ring system has characteristic UV absorption maxima. Changes in these spectra upon substitution or changes in pH can provide valuable structural information. mdpi.com For instance, the fluorescent pteridine analogue 6-methyl isoxanthopterin (B600526) (6-MI) has a characteristic absorbance maximum at 350 nm, which is monitored in DNA melting experiments. nih.gov

Elemental Analysis: Confirms the elemental composition (C, H, N, O) of the synthesized compound, providing further evidence for the proposed structure. mdpi.com

Melting Point: The melting point is a physical constant used to assess the purity of a crystalline solid. mdpi.com

| Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment, structural connectivity | Identification of aromatic, methyl, and glutamyl protons in a 5,8-dideaza analog of MTX. | mdpi.com |

| ¹³C NMR | Carbon skeleton of the molecule | Elucidation of the structure of novel pyrazolo[4,3-g]pteridines. | jst.go.jp |

| Mass Spectrometry | Molecular weight and formula confirmation | Observation of the molecular ion peak for a 6-(4-nitrophenyl) derivative. | jst.go.jp |

| IR Spectroscopy | Presence of functional groups (C=O, N-H) | Characterization of a novel riboflavin-biotin conjugate. | mdpi.com |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | Monitoring absorbance of 6-MI at 350 nm in DNA studies. | nih.gov |

| Elemental Analysis | Confirmation of elemental composition | Confirmation of the structure of a novel riboflavin-biotin conjugate. | mdpi.com |

Biochemical Functions and Metabolic Pathways Involving Pteridine Structures

Pteridines as Essential Enzymatic Cofactors in Biological Systems

Pteridine (B1203161) derivatives are vital cofactors for a variety of enzymes. researchgate.net The most prominent among these is tetrahydrobiopterin (B1682763) (BH4), the primary unconjugated pterin (B48896) in vertebrates, which is indispensable for several metabolic pathways. wikipedia.orgnih.govwikipedia.org Pterin cofactors are characterized by their ability to participate in redox reactions, existing in fully oxidized, dihydro, and tetrahydro forms. nih.gov Their function is critical for the hydroxylation of aromatic amino acids, the production of nitric oxide, and the cleavage of ether lipids. nih.gov

The intracellular levels of BH4 are tightly regulated through three main pathways: the de novo pathway, the salvage pathway, and the recycling pathway. nih.gov This ensures a constant supply of this essential cofactor for metabolic activities.

The de novo synthesis of BH4 is a multi-step enzymatic process that begins with guanosine (B1672433) triphosphate (GTP). wikipedia.orgnih.gov This pathway is the primary source for the body's BH4 supply.

The key enzymatic steps are:

GTP cyclohydrolase I (GTPCH): This is the rate-limiting enzyme in the pathway. It catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. researchgate.netnih.gov

6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin (PPH4). wikipedia.orgnih.gov

Sepiapterin (B94604) reductase (SR): The final step involves the reduction of PPH4 to BH4, a reaction catalyzed by sepiapterin reductase. wikipedia.orgnih.gov

The regulation of this pathway is complex, with GTPCH activity being stimulated by phenylalanine and inhibited by BH4 in a feedback mechanism. nih.gov

The salvage pathway provides an alternative route for BH4 synthesis, primarily by utilizing sepiapterin. nih.gov This pathway is crucial for converting exogenously supplied pterins into the active BH4 cofactor.

The main steps in the salvage pathway are:

Sepiapterin is reduced to 7,8-dihydrobiopterin (BH2) by sepiapterin reductase (SR). nih.gov

Dihydrofolate reductase (DHFR) then catalyzes the reduction of BH2 to the active cofactor, BH4.

This pathway is particularly important in conditions where de novo synthesis is impaired and demonstrates the metabolic flexibility in maintaining BH4 homeostasis.

After participating as a cofactor in hydroxylation reactions, BH4 is oxidized to an unstable quinonoid dihydrobiopterin (qBH2) intermediate. nih.gov The recycling pathway is essential for the rapid regeneration of the active BH4 from this oxidized form, ensuring the cofactor can participate in multiple catalytic cycles.

The central enzyme in this pathway is:

Dihydropteridine reductase (DHPR): This enzyme catalyzes the NADH-dependent reduction of qBH2 back to BH4. nih.gov

An additional enzyme, pterin-4a-carbinolamine dehydratase (PCD), is involved in converting the 4a-hydroxytetrahydrobiopterin intermediate to qBH2, which is then acted upon by DHPR. nih.gov

| Enzyme | Pathway | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| GTP cyclohydrolase I (GTPCH) | De Novo | Catalyzes the first and rate-limiting step in BH4 synthesis. | Guanosine Triphosphate (GTP) | 7,8-Dihydroneopterin triphosphate |

| 6-pyruvoyltetrahydropterin synthase (PTPS) | De Novo | Catalyzes the second step in BH4 synthesis. | 7,8-Dihydroneopterin triphosphate | 6-Pyruvoyltetrahydropterin (PPH4) |

| Sepiapterin Reductase (SR) | De Novo & Salvage | Catalyzes the final step of de novo synthesis and a key step in the salvage pathway. | PPH4, Sepiapterin | Tetrahydrobiopterin (BH4), 7,8-Dihydrobiopterin (BH2) |

| Dihydrofolate Reductase (DHFR) | Salvage | Reduces dihydrobiopterin to tetrahydrobiopterin. | 7,8-Dihydrobiopterin (BH2) | Tetrahydrobiopterin (BH4) |

| Dihydropteridine Reductase (DHPR) | Recycling | Regenerates BH4 from its quinonoid dihydro form. | Quinonoid Dihydrobiopterin (qBH2), NADH | Tetrahydrobiopterin (BH4), NAD+ |

The naturally occurring cofactor for aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylase) is BH4. researchgate.net However, synthetic analogs are often used in research to probe the mechanisms of these enzymes. 6-methyltetrahydropterin (B12859068) (6-MPH4), the reduced form of 6-methylpterin, is a widely used synthetic analogue of BH4. nih.gov

Like BH4, 6-MPH4 functions as a cofactor for these hydroxylases, donating electrons for the hydroxylation process. nih.gov Its use has been critical in studying the kinetics and reaction mechanisms of these enzymes, which are responsible for the synthesis of key neurotransmitters like dopamine (B1211576) and serotonin. researchgate.netnih.gov The ability of 6-MPH4 to substitute for BH4 underscores the structural requirements of the pterin binding site on these enzymes.

The regeneration of tetrahydropterins is a vital process for sustaining their function. The key enzyme responsible for this is Dihydropteridine Reductase (DHPR). nih.gov This enzyme is not only crucial for recycling the natural cofactor BH4 but has also been shown to act on synthetic analogues.

Biosynthesis of Tetrahydrobiopterin (BH4) and its Intermediates

Enzymes Governing Pteridine Metabolism and Transformations

The metabolism and transformation of pteridines are meticulously controlled by a series of specialized enzymes. These enzymes catalyze key reactions in the biosynthesis of critical molecules like tetrahydrobiopterin (BH4) and folates.

Pyruvoyl-tetrahydropterin Synthase Activity

Pyruvoyl-tetrahydropterin synthase (PTPS) is a crucial enzyme in the de novo biosynthesis of tetrahydrobiopterin. oup.comhmdb.ca It catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin. hmdb.camdpi.com This reaction is a pivotal step that channels metabolites toward the production of BH4, an essential cofactor for several aromatic amino acid hydroxylases. hmdb.canih.gov

The activity of PTPS can be a rate-limiting step in BH4 synthesis, particularly in human cells. ahajournals.org In human macrophages and vascular endothelial cells, the induction of GTP cyclohydrolase I (the preceding enzyme in the pathway) by inflammatory cytokines can lead to an accumulation of neopterin (B1670844), as the constitutive activity of PTPS becomes insufficient to process the increased flux of its substrate. ahajournals.orgnih.gov This highlights the regulatory importance of PTPS in controlling the output of the pteridine biosynthetic pathway.

The pathway for the autonomous synthesis of pteridines, involving GTP-cyclohydrolase I, PTPS, and pyruvoyl-tetrahydropterin reductase, has been identified in various cell types, including goldfish pigment cells. nih.gov The levels of unconjugated pteridines like biopterin (B10759762) and sepiapterin in these cells are directly correlated with the activities of these enzymes. nih.gov

Sepiapterin Reductase Mechanisms

Sepiapterin reductase (SR) is a key enzyme that catalyzes the final steps in the biosynthesis of tetrahydrobiopterin (BH4). nih.govembopress.org It facilitates the NADPH-dependent reduction of the diketo group in the C6-side chain of 6-pyruvoyl-tetrahydropterin (PPH4). oup.com The catalytic mechanism is proposed to involve two consecutive reduction steps at the C1'-carbonyl group, separated by an isomerization reaction, ultimately yielding L-erythro-BH4. oup.com

Crystal structure analysis of mouse sepiapterin reductase has provided detailed insights into its function. The enzyme forms a homodimer, and each subunit contains a specific aspartate residue (Asp258) that anchors the pterin substrate. nih.govembopress.org This positioning facilitates a proton transfer from a tyrosine residue (Tyr171) to the substrate's carbonyl functions, driven by NADPH. nih.govembopress.org

Sepiapterin reductase is also involved in the pterin salvage pathway, where it converts sepiapterin to 7,8-dihydrobiopterin. embopress.org This compound can then be reduced to BH4 by dihydrofolate reductase. mdpi.com Interestingly, studies in Drosophila melanogaster suggest that even with significant depletion of sepiapterin reductase, BH4 levels are only partially reduced, indicating the potential involvement of other enzymes in its synthesis. mdpi.com

Dihydropterin Oxidase Functions

Dihydropterin oxidase is an enzyme that plays a significant role in the oxidation of various 7,8-dihydropterin (B103510) compounds. mdpi.comnih.gov Purified from Drosophila melanogaster, this enzyme utilizes molecular oxygen to oxidize substrates like 7,8-dihydropterin, 6-lactoyl-7,8-dihydropterin, and 7,8-dihydrobiopterin to their fully oxidized forms, producing hydrogen peroxide in the process. nih.gov

One of its key functions is the conversion of 7,8-dihydropterin to pterin. mdpi.comnih.gov This reaction is essential for the subsequent synthesis of isoxanthopterin (B600526), a violet fluorescent compound. mdpi.com Furthermore, dihydropterin oxidase is believed to catalyze the oxidation of 7,8-dihydroxanthopterin to the yellow pigment xanthopterin (B1683600). mdpi.comnih.gov In Drosophila, 7,8-dihydrobiopterin can be converted to biopterin by this enzyme. mdpi.com

6-Hydroxymethyl-7,8-dihydropterin (B3263101) Pyrophosphokinase (HPPK) in Folate Biosynthesis

6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is an essential enzyme in the folate biosynthesis pathway found in prokaryotes and lower eukaryotes. proteopedia.orgnih.gov It catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin (HMDP), forming 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate. proteopedia.orgnih.gov This phosphorylation is a critical step for the subsequent reactions that lead to the production of tetrahydrofolate (THF). proteopedia.org

The enzyme requires magnesium ions for its activity, which are crucial for binding both ATP and HMDP. proteopedia.org Structural studies of HPPK from Escherichia coli reveal that the enzyme has a specific order of substrate binding, with ATP binding first, which then induces a conformational change that facilitates the binding of HMDP. nih.gov In some organisms, like the biowarfare agent Francisella tularensis and Plasmodium parasites, the HPPK enzyme is fused with dihydropteroate (B1496061) synthase (DHPS), the subsequent enzyme in the pathway, into a single bifunctional protein. proteopedia.orgplos.org This fusion highlights the sequential nature of the reactions in folate synthesis. plos.org

Because HPPK is essential for many microorganisms but absent in humans, it is considered a promising target for the development of antimicrobial drugs. proteopedia.orgnih.gov

Xanthine (B1682287) Dehydrogenase in Pteridine Oxidation Pathways

Xanthine dehydrogenase (XDH) is a versatile enzyme involved in the oxidation of various purines and pteridines. core.ac.uknih.gov In the context of pteridine metabolism, XDH catalyzes several key hydroxylation reactions.

One of its primary roles is the conversion of pterin to isoxanthopterin by hydroxylating the 7-position of the pteridine ring. mdpi.comnih.gov This enzyme is also responsible for the hydroxylation of 7,8-dihydropterin at the 6-position, a step in the synthesis of certain pigments. mdpi.comnih.gov Furthermore, xanthopterin itself is a substrate for XDH, which converts it into the colorless compound leucopterin. nih.gov

The broad substrate specificity of xanthine dehydrogenase allows it to participate in multiple branches of the pteridine metabolic pathway. mdpi.com It is a molybdenum-containing enzyme, and the molybdenum cofactor is directly involved in the electron transfer process during catalysis. imoa.info In some organisms, like zebrafish, different forms of xanthine oxidoreductase, including a dehydrogenase and an oxidase variant, exhibit specific developmental patterns and substrate specificities, controlling the pteridine pathway that leads to either the cofactor tetrahydrobiopterin or xanthophore pigments. nih.gov

Pteridines in One-Carbon Metabolism and Folate Pathways

Pteridines are fundamental to one-carbon metabolism through their central role in the structure of folates (vitamin B9). creative-proteomics.comresearchgate.net Folates are tripartite molecules composed of a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and one or more glutamate (B1630785) residues. pnas.orgresearchgate.net

The pteridine ring is the active site where one-carbon units at various oxidation levels (formyl, methylene (B1212753), methyl) are attached, typically at the N5 and/or N10 positions. researchgate.netresearchgate.net These folate derivatives act as essential cofactors, carrying and transferring these single-carbon units in a variety of crucial metabolic reactions. creative-proteomics.comportlandpress.com

This one-carbon transfer is indispensable for:

Nucleotide Biosynthesis: Providing the building blocks for purines and thymidylate, which are essential for DNA and RNA synthesis. creative-proteomics.com

Amino Acid Homeostasis: Participating in the interconversion of amino acids such as serine and glycine, and the metabolism of methionine. creative-proteomics.com

Methylation Reactions: Supporting cellular methylation processes that are vital for gene regulation and other cellular functions. creative-proteomics.com

The folate biosynthetic pathway involves the synthesis of the pteridine moiety in the cytosol and the PABA moiety in the plastids of plants. pnas.org These two components are then coupled and glutamylated in the mitochondria. pnas.org The polyglutamylation of folates is a key modification that enhances their intracellular retention and binding affinity to enzymes. creative-proteomics.comportlandpress.com

Disruptions in folate-mediated one-carbon metabolism can have significant physiological consequences, including an increased risk of cardiovascular disease due to elevated homocysteine levels and potential links to neurodegenerative diseases and birth defects. creative-proteomics.com

Biological Activities and Molecular Mechanisms of Pteridin 7 8h One Derivatives in Vitro

Enzyme Inhibition Studies of Pteridin-7(8H)-one Analogues

Research has focused on modifying the core pteridin-7(8H)-one structure to achieve high potency and selectivity against specific kinase targets. These studies have led to the discovery of compounds with significant inhibitory activity against cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), both of which are critical targets in cancer therapy.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are a family of enzymes crucial for controlling the progression of the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pteridin-7(8H)-one derivatives have been designed and synthesized as potent inhibitors of various CDKs.

Selective CDK4/6 Inhibitory Activity

CDK4 and CDK6, in complex with cyclin D, are key regulators of the G1 phase of the cell cycle. Selective inhibition of these kinases has proven to be an effective strategy in treating certain types of cancer. researchgate.net A series of pteridin-7(8H)-one analogues have been developed as potent and selective CDK4/6 inhibitors. researchgate.netnih.gov

One of the most promising compounds from these studies, 7s , demonstrated significant inhibitory activity against both CDK4/cyclin D3 and CDK6/cyclin D3, with IC₅₀ values of 34.0 nM and 65.1 nM, respectively. researchgate.netnih.gov This level of potency is comparable to the approved anticancer drug Palbociclib. researchgate.netnih.gov Further optimization led to the discovery of another derivative, L2 , which showed even greater potency with IC₅₀ values of 16.7 nM for CDK4 and 30.5 nM for CDK6, along with excellent selectivity against other CDKs such as CDK1, CDK2, CDK7, and CDK9. researchgate.netnih.gov

Table 1: Inhibitory Activity of Pteridin-7(8H)-one Derivatives against CDK4 and CDK6

| Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Source(s) |

|---|---|---|---|

| 7s | 34.0 | 65.1 | nih.gov, researchgate.net |

| L2 | 16.7 | 30.5 | researchgate.net, nih.gov |

| Palbociclib | - | - | nih.gov, researchgate.net |

CDK2 Inhibitory Profiles

CDK2 is another important regulator of the cell cycle, and its inhibition is a target for anticancer drug research. nih.gov While initial efforts focused on CDK4/6, the pteridin-7(8H)-one scaffold has also been successfully adapted to create potent CDK2 inhibitors. nih.gov Starting from a lead compound identified from an in-house library, researchers designed and synthesized thirty new derivatives to establish clear structure-activity relationships for CDK2 inhibition. nih.gov

From this work, compounds KII-17 and KII-21 were identified as having significant potential for further development. nih.gov Notably, compound KII-21 exhibited promising selectivity for CDK2. It was found to be approximately three times more selective for CDK2-cyclinE2 than for CDK4-cyclinD1 and four times more selective than for CDK6-cyclinD3. nih.gov This demonstrates the versatility of the pteridin-7(8H)-one core in generating inhibitors with distinct selectivity profiles across the CDK family. nih.gov In contrast, some earlier pyrido[2,3-d]pyrimidin-7-one derivatives, a related class of compounds, showed less selectivity, with one compound (Compound 14 ) exhibiting IC₅₀ values of 15 nM and 20 nM against CDK2/A and CDK2/E, respectively, alongside its potent CDK4 inhibition. nih.gov

Table 2: Selectivity Profile of CDK2 Inhibitor KII-21

| Enzyme Complex | Selectivity Ratio (vs. CDK2) | Source(s) |

|---|---|---|

| CDK2-cyclinE2 | 1 | nih.gov |

| CDK4-cyclinD1 | ~3x less sensitive | nih.gov |

| CDK6-cyclinD3 | ~4x less sensitive | nih.gov |

Mechanistic Insights into CDK-Pteridin-7(8H)-one Interactions

The mechanism of action for these pteridin-7(8H)-one derivatives involves their function as ATP-competitive inhibitors. Molecular simulation studies have shown that compounds like 7s bind efficiently within the ATP-binding pockets of both CDK4 and CDK6. researchgate.netnih.gov This direct inhibition of kinase activity prevents the phosphorylation of key substrates.

The primary substrate of the CDK4/6-cyclin D complex is the Retinoblastoma protein (Rb). nih.gov Phosphorylation of Rb by CDK4/6 is an initial, critical step that blocks its function as a transcriptional repressor. nih.gov By inhibiting CDK4/6, pteridin-7(8H)-one derivatives prevent this phosphorylation event. Mechanistic studies confirmed that compound 7s can induce cell cycle arrest in a concentration-dependent manner, which is a direct consequence of CDK4/6 inhibition. researchgate.netnih.gov This blockade of cell cycle progression ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations, particularly internal tandem duplications (ITD), and overexpression of FLT3 are strongly associated with a poor prognosis in acute myeloid leukemia (AML), making it a validated therapeutic target. nih.govebi.ac.ukutoronto.ca

Wild-Type and Mutant FLT3 Inhibition by Pteridin-7(8H)-one Derivatives

The pteridin-7(8H)-one scaffold has been identified as a potent core for developing inhibitors that target both wild-type (WT) FLT3 and its clinically relevant mutants. ebi.ac.ukutoronto.ca Structural optimization of this scaffold has yielded highly potent compounds. A representative inhibitor, referred to as compound 31 , demonstrates powerful, single-digit nanomolar inhibition against FLT3-WT and shows subnanomolar dissociation constants (Kd) for drug-resistant FLT3 mutants. ebi.ac.ukutoronto.ca

A broader study of 35 different pteridin-7(8H)-one derivatives revealed a wide range of inhibitory activities against FLT3, with pIC₅₀ values spanning from 5.26 to 8.80. nih.gov This research specifically investigated activity against both wild-type FLT3 and the common D835Y mutation. nih.gov The mechanism of action involves the suppression of FLT3 autophosphorylation and its downstream signaling pathways. ebi.ac.ukutoronto.ca This inhibition ultimately leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in AML cells that harbor FLT3 mutations. ebi.ac.ukutoronto.ca Molecular docking studies indicate that these inhibitors anchor themselves into the ATP-binding pocket of the kinase, forming two critical hydrogen bonds with the hinge residue Cys694. nih.gov

Table 3: Inhibitory Activity of Pteridin-7(8H)-one Derivatives against FLT3

| Compound Class/Example | Target(s) | Activity Range/Potency | Source(s) |

|---|---|---|---|

| Compound 31 | FLT3-WT, FLT3 mutants | Single-digit nM inhibition (WT), sub-nM Kd (mutants) | ebi.ac.uk, utoronto.ca |

| 35-Compound Series | FLT3-WT, FLT3-D835Y | pIC₅₀ range: 5.26 - 8.80 | nih.gov |

Mechanistic Studies of FLT3 Kinase Suppression

Pteridin-7(8H)-one derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a validated therapeutic target in acute myeloid leukemia (AML). nih.govacs.orgebi.ac.uk Mechanistic studies have shown that these compounds effectively suppress the phosphorylation of FLT3 and its downstream signaling pathways. nih.govacs.orgebi.ac.uk This inhibition leads to the induction of G0/G1 cell cycle arrest and apoptosis in AML cells. nih.govacs.orgebi.ac.uk

A representative inhibitor from this class demonstrated single-digit nanomolar inhibition against FLT3 and even subnanomolar affinity for drug-resistant FLT3 mutants. nih.govacs.orgebi.ac.uk In vitro studies on tumor cell lines revealed good selectivity for AML cells that harbor FLT3-ITD mutations over other types of leukemia and solid tumor cells. nih.govacs.org The core 6-methyl-8H-pteridin-7-one scaffold serves as a key structural feature for the development of these potent FLT3 inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibition and Selectivity

Derivatives of pteridin-7(8H)-one have also been developed as potent and selective covalent inhibitors of Bruton's tyrosine kinase (BTK), an important target in the treatment of B-cell malignancies and autoimmune diseases. nih.govresearchgate.net Some of these compounds exhibit significant inhibitory activity against BTK. For instance, one derivative, compound 24a, showed a half-maximal inhibitory concentration (IC50) of 4.0 nM against BTK. nih.gov

A key advantage of these pteridinone-based inhibitors is their high selectivity. Compound 24a, for example, demonstrated over 250-fold selectivity for BTK compared to ITK and over 2500-fold selectivity compared to EGFR at the enzymatic level. nih.gov This selectivity is crucial as off-target inhibition of kinases like ITK and EGFR by other BTK inhibitors can lead to adverse effects. nih.gov The development of these selective inhibitors aims to overcome the limitations of existing therapies. researchgate.net Furthermore, N5-substituted 6,7-dioxo-6,7-dihydropteridine derivatives have also been reported as irreversible BTK inhibitors with IC50 values in the nanomolar range. researchgate.net

Epidermal Growth Factor Receptor (EGFR) and BRAF V600E Inhibition

The pteridin-7(8H)-one scaffold has been utilized to develop irreversible inhibitors targeting the epidermal growth factor receptor (EGFR), particularly the T790M/L858R double mutant which is responsible for acquired resistance to many EGFR inhibitors. acs.org By modifying a pyrimidine-based EGFR inhibitor, researchers have created pteridin-7(8H)-one derivatives with potent inhibitory activity against both wild-type and mutant EGFR. acs.org Two of the most effective compounds, 3q and 3x, displayed subnanomolar IC50 values for both forms of the enzyme. acs.org

In addition to EGFR, purine (B94841) and pteridine-based derivatives have been investigated as dual inhibitors of EGFR and BRAF V600E. nih.govresearchgate.net Several of these compounds showed promising antiproliferative activity against various cancer cell lines. nih.govresearchgate.net For instance, compounds 5a, 5e, and 7e exhibited GI50 values of 38 nM, 46 nM, and 44 nM, respectively. researchgate.net These compounds also demonstrated notable EGFR inhibitory activity, with IC50 values of 87 nM, 98 nM, and 92 nM, respectively, which are comparable to the established EGFR inhibitor erlotinib. nih.govresearchgate.net However, the study indicated that BRAF V600E might not be a primary target for this specific class of compounds. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR) Inhibitory Potential

Pteridine (B1203161) derivatives have shown potential as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. nih.govnih.gov The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a vital cofactor for the production of thymidylate, which is essential for DNA synthesis. nih.govnih.gov This disruption can lead to "thymineless death" in cells, making DHFR a target for anticancer and antimicrobial agents. nih.gov

Some 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine derivatives have been synthesized and identified as potent dual inhibitors of both human thymidylate synthase (TS) and human DHFR. nih.gov One classical analogue, compound 4, was found to be the most potent dual inhibitor of both human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM) identified to date. nih.gov Nonclassical analogues also demonstrated moderate to potent inhibitory activity against human DHFR. nih.gov

Monocarboxylate Transporter 1 (MCT1) Inhibition and Cellular Effects

Substituted pteridine derivatives have been identified as novel inhibitors of monocarboxylate transporter 1 (MCT1), a protein involved in the transport of lactate (B86563) and other monocarboxylates across the cell membrane. acs.orgacs.orgresearchgate.net MCT1 is considered an emerging target for cancer therapy due to its role in maintaining the altered metabolism of cancer cells, often referred to as the Warburg effect. acs.org

The inhibitory activity of these pteridine derivatives against lactate transport has been confirmed using a 14C-lactate transport assay. acs.org These compounds have shown significant anticancer activity in MCT1-expressing human tumor cells. acs.orgresearchgate.net The four most potent compounds in one study exhibited substantial anticancer activity against human Raji lymphoma cells, with EC50 values ranging from 37 to 150 nM. acs.org The cellular effects of these inhibitors are linked to the disruption of lactate transport, which is crucial for highly glycolytic cells. nih.gov

Pteridine Reductase 1 (PTR1) Inhibition in Trypanosomatids

Pteridine reductase 1 (PTR1) is a key enzyme in trypanosomatids, parasites responsible for diseases like human African trypanosomiasis (sleeping sickness) and leishmaniasis. nih.govunisi.it PTR1 provides a metabolic bypass for the inhibition of dihydrofolate reductase (DHFR), making it a critical target for developing new anti-parasitic drugs. nih.govunisi.itresearchgate.net

Computational and in vitro studies have led to the design of pteridine derivatives that act as potent inhibitors of PTR1. unisi.itrcsb.org Some of these compounds have demonstrated picomolar inhibition of Trypanosoma brucei PTR1 (TbPTR1) and nanomolar inhibition of Leishmania major PTR1. unisi.it The simultaneous inhibition of both DHFR and PTR1 is considered a promising strategy for treating trypanosomatid infections. mdpi.com

Polo-like Kinase (PLK) Inhibition

Polo-like kinases (PLKs), particularly PLK1, are serine/threonine kinases that play a crucial role in cell cycle regulation. plos.orgnih.gov Overexpression of PLK1 is common in many human cancers, making it an attractive target for anticancer therapies. plos.orgnih.govnih.gov Pteridinone derivatives have been designed and synthesized as potent PLK1 inhibitors. researchgate.net

One study reported a series of novel pteridinone derivatives with a hydrazone moiety that demonstrated moderate to excellent activity against several cancer cell lines. researchgate.net The most potent compound, L19, exhibited IC50 values of 3.23 µM, 4.36 µM, and 8.20 µM against A549, HCT116, and PC-3 cancer cells, respectively, and showed significant inhibition of PLK1 in kinase assays. researchgate.net Mechanistic studies revealed that this compound inhibited cancer cell proliferation, induced apoptosis, and arrested the cell cycle in the G1 phase. researchgate.net Other research has also focused on dihydropteridinone derivatives as PLK inhibitors. google.com

Cellular Antiproliferative Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant antiproliferative activities against various cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest.

Apoptotic Induction Mechanisms in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Several studies have shown that pteridin-7(8H)-one derivatives can trigger apoptosis in cancer cells.

One study detailed the design and synthesis of a series of pteridine-7(8H)-one derivatives as dual CDK4/6 inhibitors. nih.gov The most promising compound from this series, designated L2, displayed potent antiproliferative activities by inducing apoptosis in breast and colon cancer cells. nih.gov The mechanisms of apoptosis induction by pteridine derivatives can involve various cellular pathways. For example, inhibition of the 12-lipoxygenase (12-LOX) pathway by other compounds has been shown to lead to apoptosis through decreased phosphorylation of Akt, loss of survivin, and subsequent activation of caspase-3 and caspase-7. nih.gov Additionally, changes in the expression of Bcl-2 family proteins, shifting the balance to favor apoptosis, have been observed. nih.gov

The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is activated by ligands such as TRAIL binding to death receptors like DR4 and DR5, leading to the activation of caspase-8. nih.gov The intrinsic pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9. Both pathways converge on the activation of executioner caspases like caspase-3. Epigenetic modifications, such as the methylation of the Caspase 8 promoter, can lead to resistance to apoptosis. nih.gov

In the context of pteridin-7(8H)-one derivatives, while the precise apoptotic pathways are not always fully elucidated in the provided results, their ability to induce this form of cell death is a recurring theme in their anticancer activity.

Cell Cycle Arrest Phenotypes and Analysis

In addition to inducing apoptosis, this compound derivatives have been shown to cause cell cycle arrest, a state where the cell cycle is halted at a specific phase. This prevents the proliferation of cancer cells.

A notable example is a series of pteridine-7(8H)-one derivatives developed as selective CDK4/6 inhibitors. nih.gov Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically promoting the transition from the G1 phase to the S phase. dntb.gov.ua By inhibiting CDK4/6, these pteridine derivatives effectively arrest the cell cycle in the G1 phase. nih.govdntb.gov.ua This prolonged G1 arrest can lead to a downregulation of proteins required for DNA replication, causing replication stress upon release from the arrest and ultimately leading to long-term cell cycle withdrawal. embopress.org

The cell cycle is controlled by a series of checkpoints that ensure the fidelity of cell division. nih.gov DNA damage checkpoints, for instance, can halt the cycle at any stage to allow for repair. nih.gov The spindle assembly checkpoint ensures proper chromosome alignment during mitosis. nih.gov The ability of pteridin-7(8H)-one derivatives to interfere with key cell cycle regulators like CDK4/6 demonstrates their potential as targeted anticancer agents. nih.govdntb.gov.ua

Selective Antiproliferative Effects on Specific Cell Lines

Research has indicated that this compound derivatives can exhibit selective antiproliferative effects against specific cancer cell lines. This selectivity is often linked to the genetic makeup of the cancer cells, such as the presence of specific mutations.

For instance, pteridine-7(8H)-one derivatives have been developed as irreversible inhibitors of epidermal growth factor receptor (EGFR) kinase, particularly targeting the T790M mutation which confers resistance to other EGFR inhibitors. herts.ac.uk One such compound demonstrated over 400-fold selectivity for H1975 cells, which harbor the T790M mutation, compared to A431 cells without the mutation. herts.ac.uk

Furthermore, a series of pteridine-7(8H)-dione derivatives were evaluated against a panel of cancer cell lines, including MGC-803 and SGC-7901 (gastric cancer), A549 (lung cancer), and PC3 (prostate cancer). orientjchem.org The derivatives with a piperazine (B1678402) substitution showed the most promising results, with one compound exhibiting IC₅₀ values below 20 µM for all tested cell lines. orientjchem.org

The selective nature of these compounds highlights their potential for targeted cancer therapy, minimizing effects on healthy cells and potentially reducing side effects.

Antioxidant and Radical Scavenging Properties of Pteridine Derivatives

Pteridine derivatives, including those related to the pteridin-7(8H)-one scaffold, have demonstrated notable antioxidant and radical scavenging properties. ijfmr.comresearchgate.netnih.gov These properties are significant as reactive oxygen species (ROS) are implicated in various diseases, including cancer and inflammatory conditions. nih.gov

Studies have shown that pteridine derivatives can effectively scavenge free radicals. For example, a series of N-substituted 2,4-diaminopteridines exhibited potent lipid antioxidant properties. nih.govtandfonline.com The radical scavenging activity of various pteridine derivatives has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ijfmr.com Some synthesized pteridinetrione derivatives have shown radical scavenging activity comparable to or even higher than ascorbic acid. researchgate.net

The ability of pteridine derivatives to act as antioxidants is also linked to their structure. For instance, 7,8-dihydroneopterin (B1664191) has been found to act as a radical scavenger, reducing ESR signals by 30% to 90% in the presence of various radicals. nih.gov The rate constants for the reaction of 7,8-dihydroneopterin with superoxide (B77818) and peroxyl radicals have been determined to be 10³ M⁻¹s⁻¹ and 10⁷ M⁻¹s⁻¹, respectively. nih.gov In contrast, neopterin (B1670844) did not show significant radical scavenging activity, except through the inhibition of xanthine (B1682287) oxidase. nih.gov

These findings suggest that the pteridine ring system is a promising scaffold for developing new antioxidants. nih.gov

Anti-inflammatory Properties Linked to Pteridine-7(8H)-one Derivatives

The pteridine scaffold has been associated with anti-inflammatory properties, a characteristic that is often linked to their antioxidant and enzyme-inhibiting activities. nih.govijfmr.comijrpr.com Chronic inflammation is a key factor in the development of numerous diseases, and agents that can modulate inflammatory pathways are of great therapeutic interest. ijrpr.com

Several studies have demonstrated the anti-inflammatory potential of pteridine derivatives. A novel series of N-substituted 2,4-diaminopteridines, which were also found to be lipoxygenase inhibitors, showed efficacy in a rat model of colitis, with some derivatives significantly reducing tissue damage. nih.govtandfonline.com One particular compound, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine, exhibited a 60% greater reduction in paw edema in a rat model than the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov

Furthermore, a series of pyrazolo[4,3-g]pteridines were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. jst.go.jp Several of these compounds showed activity comparable to indomethacin. jst.go.jp The anti-inflammatory effects of pteridine derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase and cyclooxygenase, and to scavenge reactive oxygen species that contribute to inflammation. nih.govunibo.it

Structure Activity Relationship Sar and Computational Modeling of 6 Methyl 8h Pteridin 7 One Analogues

Elucidation of Structure-Activity Relationships for Biological Target Modulation

SAR studies are fundamental to understanding how chemical structure translates into biological activity. For the pteridin-7(8H)-one scaffold, these studies have provided critical insights into the roles of various substituents and their influence on interactions with biological targets.

The biological activity of pteridin-7(8H)-one derivatives can be significantly modulated by the nature and position of substituents on the core ring system. rsc.org Key structural analogues of 6-methyl-8H-pteridin-7-one include derivatives with substitutions at the 6-, 7-, and 8-positions. The pteridine (B1203161) ring itself is considered a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential. orientjchem.org

Systematic modifications of the pteridin-7(8H)-one core have been explored to enhance potency and selectivity for various biological targets, including kinases like FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinases (CDK4/6). nih.govresearchgate.net For instance, in the development of CDK4/6 inhibitors, a series of pteridin-7(8H)-one analogues were synthesized and evaluated, revealing that specific substitutions are crucial for high potency. researchgate.netnih.gov One study found that a 4-(4-methylpiperazin-1-yl)aniline group at the C-2 position of a related dihydropteridin-6(5H)-one core resulted in the greatest antiproliferative activities. researchgate.net Another study on pteridin-7(8H)-one derivatives as CDK4/6 inhibitors identified compound 7s as highly potent, with IC50 values in the nanomolar range against both CDK4 and CDK6. nih.gov

The following table summarizes the effects of different substituents on the biological activity of pteridin-7(8H)-one analogues based on various studies.

| Compound/Derivative Class | Target | Key Substitutions | Observed Effect on Activity |

| Pteridin-7(8H)-one analogues | CDK4/6 | Varied substituents to explore SAR. | Compound 7s showed potent inhibition of CDK4/cyclin D3 and CDK6/cyclin D3 with IC50 values of 34.0 and 65.1 nM, respectively. nih.gov |

| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives | Cancer Cell Lines | 4-(4-methylpiperazin-1-yl)aniline group at C-2 position. | Compound 6k demonstrated significant antiproliferative activity against multiple cancer cell lines. researchgate.net |

| Pteridin-7(8H)-one derivatives | FLT3 | Structural optimizations from irreversible EGFR inhibitors. | Representative inhibitor 31 showed single-digit nanomolar inhibition against FLT3 and subnanomolar KD for drug-resistant mutants. acs.org |

| Pteridine-2,4-diamine derivatives | Lipoxygenase (LOX) | Varied substituents at positions 4, 6, and 7. | A 4-(4-methylpiperazin-1-yl) group significantly increased potency, while bulky substituents at positions 6 and 7 did not enhance it. nih.gov |

These findings highlight the importance of systematic substituent modifications in tuning the biological profile of the pteridin-7(8H)-one scaffold.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For drug-like molecules such as this compound analogues, understanding the preferred three-dimensional structure, or bioactive conformation, is crucial for designing effective inhibitors. The bioactive conformation is the specific shape the molecule adopts to bind to its biological target.

Studies on related heterocyclic systems have shown that the conformational flexibility of substituents can significantly impact biological activity. For example, in the study of guanine (B1146940) base analogues like 6-methyl isoxanthopterin (B600526) (6-MI), spectroscopic methods have been used to monitor base conformations at specific sites in nucleic acids. nih.gov The spectroscopic signals from pairs of adjacent 6-MI residues are sensitive to the local conformation and environment. nih.gov While not directly on this compound, this highlights the importance of conformational states in the function of related heterocyclic compounds.

Computational studies on pterin (B48896) derivatives have also shed light on the influence of methylation on binding. Simulations of 6,8-dimethyl-pterin binding to dihydrofolate reductase indicated that the extra hydrophobic methyl group is less preferred in water, suggesting that desolvation effects play a significant role in binding affinity. researchgate.net These studies underscore the need to consider the conformational preferences and the energetic costs of adopting a bioactive conformation when designing new pteridin-7(8H)-one analogues.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. aalto.fi It is widely used in drug design to understand and predict how a ligand, such as a this compound analogue, might interact with a protein target at the atomic level. nih.govmdpi.com

Molecular docking studies have been instrumental in predicting the binding modes of pteridin-7(8H)-one derivatives within the active sites of their target proteins. For instance, in a study of pteridin-7(8H)-one derivatives as FLT3 inhibitors, molecular docking was used to predict the optimal ligand-binding orientation at the active site. mdpi.com The most active compound, C31, was docked into the FLT3 binding pocket, revealing key interactions. mdpi.com The docking results showed that the 2-phenylaminopyrazine moiety of C31 forms a bidentate hydrogen bond interaction with the hinge residue C694. nih.gov Other significant interactions included π-π stacking with Y693 and hydrophobic interactions with several other residues. nih.gov

Similarly, for CDK4/6 inhibitors based on the pteridin-7(8H)-one scaffold, molecular simulation indicated that the most promising compound, 7s, bound efficiently at the ATP binding sites of both CDK4 and CDK6. researchgate.netnih.gov These predictions of binding orientation and key interactions are crucial for understanding the molecular basis of inhibition and for the rational design of new, more potent inhibitors.

The validation of docking poses is a critical step to ensure the accuracy of the predicted binding modes. mdpi.com One common method for validation is to compare the docked pose of a ligand with the crystallographically determined pose of a known inhibitor. In the absence of a co-crystal structure for the studied compounds, cross-docking is often employed. For example, the docking pose of compound C31 in the FLT3 active site was compared to the crystal structure of the known inhibitor gilteritinib (B612023). The root-mean-square deviation (RMSD) between the docked ligand and gilteritinib was found to be 2.2 Å, indicating a reasonable docking accuracy. nih.gov

Further validation can be achieved through experimental techniques. While not always available, high-resolution crystal structures of ligand-protein complexes provide the ultimate validation of a predicted binding mode. In a study of pteridine reductase 1 (PTR1) inhibitors, a high-resolution crystal structure of a hit compound in complex with PTR1 confirmed the predicted binding mode. acs.orgnih.gov This experimental validation provides strong support for the computational model and increases confidence in its predictive power for designing new analogues.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the movement of atoms and molecules over time. aalto.fi MD simulations are crucial for assessing the stability of predicted binding poses and for understanding the dynamic nature of ligand-protein interactions. nih.govmdpi.com

In the study of pteridin-7(8H)-one-based FLT3 inhibitors, MD simulations were performed on the docked complexes of several compounds, including the most active one, C31. mdpi.com These simulations were used to assess the binding stability of the complexes. mdpi.com The stability of compound C31 within the binding pocket was supported by the MD simulations. researchgate.net

MD simulations can also be used to calculate binding free energies, providing a more quantitative measure of binding affinity than docking scores alone. mdpi.com Various methods, such as Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PB/GBSA), are employed for this purpose. nih.govmdpi.com In the FLT3 inhibitor study, MM-PB/GBSA calculations were performed to evaluate the protein-ligand binding affinity. mdpi.com These dynamic interaction analyses provide a more comprehensive understanding of the factors driving ligand binding and can reveal subtle but important aspects of the interaction that are not apparent from static models.

Conformational Stability of Ligand-Protein Complexes

The stability of the complex formed between a ligand and its target protein is a critical determinant of the ligand's efficacy. Molecular dynamics (MD) simulations are a powerful tool to assess this stability. These simulations track the movements of atoms in the complex over time, providing insights into its dynamic behavior. mdpi.comresearchgate.net

Key metrics used to evaluate conformational stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions. A stable complex will typically show RMSD values that plateau after an initial period of fluctuation, indicating that the system has reached equilibrium. mdpi.com For instance, in studies of pteridin-7(8H)-one derivatives targeting FMS-like tyrosine kinase 3 (FLT3), MD simulations showed that stable complexes converged within the first 20 nanoseconds, with RMSD values for the protein and ligand generally ranging from 1.0 to 3.5 Å. mdpi.com

Analysis of these parameters can reveal whether a docked pose is stable under physiological conditions, a crucial step in validating computational predictions. mdpi.com

Solvent Effects and System Energetics in Binding

Solvent plays a dual role in ligand binding. Water molecules can form bridging hydrogen bonds between the ligand and the protein, contributing to binding affinity. Conversely, the displacement of water molecules from the binding site upon ligand binding (a process known as desolvation) can be energetically favorable and is a significant driving force for the interaction. mdpi.com However, accurately modeling these water-mediated effects remains a challenge in computational chemistry. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.infonih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

2D-QSAR Approaches for Physicochemical Descriptors

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with physicochemical properties, or "descriptors," that can be calculated from the 2D structure of the molecules. d-nb.inforesearchgate.net These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment and the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molar refractivity and molecular weight. researchgate.net

Lipophilic Descriptors: These quantify the lipophilicity or hydrophobicity of a molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example. researchgate.net

Topological Descriptors: These are numerical values that describe the atomic connectivity and branching of a molecule. d-nb.info

A typical 2D-QSAR study involves calculating a large number of these descriptors for a set of molecules with known biological activities and then using statistical methods like multiple linear regression to build a model that best correlates a subset of these descriptors with the observed activity. nih.govresearchgate.net

Table 1: Common 2D-QSAR Descriptors

| Descriptor Category | Example Descriptors | Description |

|---|---|---|

| Electronic | Dipole moment, Heat of formation | Describes the electronic distribution and energy of the molecule. nih.gov |

| Steric | Molar refractivity, Molecular weight | Relates to the size and volume of the molecule. researchgate.net |

| Lipophilic | LogP | Measures the hydrophobicity of the molecule. researchgate.net |

3D-QSAR Techniques (CoMFA, CoMSIA) and Contour Map Analysis

Three-dimensional QSAR (3D-QSAR) methods take the analysis a step further by considering the 3D structure of the molecules and how they interact with a common hypothetical receptor site. The two most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov

In CoMFA, each molecule in a dataset is placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies between the molecule and a probe atom are calculated. These energy values then serve as the descriptors for building the QSAR model. nih.govresearchgate.net

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the chemical structure are likely to increase or decrease biological activity. researchgate.netresearchgate.net For example:

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that steric hindrance in that area is detrimental to activity.

Electrostatic Contour Maps: Blue contours often highlight areas where positively charged groups enhance activity, whereas red contours indicate that negatively charged or electron-withdrawing groups are preferred. researchgate.net

These contour maps provide a visual guide for medicinal chemists to design new analogues with improved potency. nih.govnih.gov

Predictive Modeling for Novel Pteridin-7(8H)-one Analogues

The insights gained from SAR, computational modeling, and QSAR studies can be used to build predictive models for the rational design of novel pteridin-7(8H)-one analogues with enhanced biological activity. nih.govnih.gov For example, by understanding the key interactions between a series of pteridin-7(8H)-one derivatives and their protein target, such as cyclin-dependent kinase 4/6 (CDK4/6) or FLT3, researchers can propose new modifications to the pteridine scaffold that are predicted to improve binding affinity and selectivity. nih.govnih.gov

This structure-based drug design approach has been successfully applied to the development of potent and selective inhibitors targeting various kinases. nih.govnih.gov The process often involves an iterative cycle of computational design, chemical synthesis, and biological testing to refine the lead compounds.

Theoretical Characterization of Pteridine Scaffolds and Derivatives

The pteridine ring system itself possesses unique electronic and structural properties that make it a versatile scaffold in medicinal chemistry. researchgate.netherts.ac.uk Theoretical and computational methods are employed to characterize these properties and understand how they are modulated by different substituents.

For instance, Density Functional Theory (DFT) calculations can be used to determine the electron distribution, molecular orbital energies, and other quantum chemical properties of the pteridine scaffold. mdpi.com This information can help to explain the reactivity of the ring system and its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological targets. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pteridin-7(8H)-one |

| This compound analogues |

| Pteridin-7(8H)-one analogues |

| Pteridin-7(8H)-one derivatives |

| Pteridine |

| Pteridines |

| Pteridine scaffolds |

Electronic Structure and Electrostatic Potential Analysis

The electronic structure of a molecule dictates its intrinsic properties and reactivity. For pteridine derivatives like this compound, understanding the distribution of electrons is key to predicting their behavior in chemical and biological systems. nih.gov The pteridine ring system is known to be electron-deficient, a feature that significantly influences its interaction with molecular targets. herts.ac.uk

Computational studies, often using DFT methods, are employed to analyze the molecule's electronic landscape. scholarsresearchlibrary.com A critical aspect of this analysis involves identifying the most stable tautomeric form of the molecule. For the closely related compound, 6-methylpterin, DFT calculations have shown that several low-energy tautomers can exist, with the lactam form being significantly favored over the lactim form. nih.govmdpi.com This stability is a crucial determinant of the molecule's ground-state geometry and electronic configuration.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. uni-muenchen.de The MEP is calculated to predict how the molecule will interact with other charged species. uni-muenchen.de Regions of negative electrostatic potential (typically colored red or yellow) are associated with lone pairs of electrons on heteroatoms (like nitrogen and oxygen) and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, primarily around hydrogen atoms, which are favorable sites for nucleophilic attack. uni-muenchen.de

In pterin analogues, negative electrostatic potential is typically concentrated around the nitrogen atoms of the pyrimidine (B1678525) and pyrazine (B50134) rings (specifically N1, N3, N5) and the exocyclic oxygen atom at the C7 position. nih.gov This indicates these sites are the most likely points of interaction for protons or other electrophiles.

| Computational Feature | Description | Implication for this compound |

|---|---|---|

| Tautomer Analysis | Calculation of the relative energies of different isomeric forms of the molecule. | The lactam tautomer is the most stable and predominant form, defining the molecule's ground-state structure. nih.govmdpi.com |

| Frontier Molecular Orbitals (HOMO/LUMO) | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap indicates chemical reactivity. | A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals highlights potential sites for electron donation (HOMO) and acceptance (LUMO). scholarsresearchlibrary.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. uni-muenchen.de | Negative potential around N1, N3, N8, and the C7-carbonyl oxygen suggests these are primary sites for electrophilic interactions and hydrogen bonding. nih.gov |

Fukui Indices and Atomic Reactivity Assessment

While MEP maps provide a qualitative view of reactivity, Fukui functions offer a quantitative measure of an atom's reactivity within a molecule based on density functional theory. researchgate.netresearchgate.net The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de By condensing this function onto individual atomic sites, one can calculate Fukui indices that predict the most likely sites for different types of chemical attack.

There are three primary types of Fukui indices used to assess atomic reactivity:

ƒ+ : Predicts the site for a nucleophilic attack (where an electron is added). A higher ƒ+ value indicates a greater susceptibility to attack by a nucleophile.

ƒ- : Predicts the site for an electrophilic attack (where an electron is removed). A higher ƒ- value points to the site most likely to be attacked by an electrophile.

ƒ0 : Predicts the site for a radical attack . This index is calculated as the average of ƒ+ and ƒ-.

These indices are calculated by analyzing the electron densities of the neutral molecule (N electrons), its anion (N+1 electrons), and its cation (N-1 electrons). faccts.de For pteridine systems, this analysis provides precise, atom-specific information that complements the broader picture given by MEP. For example, in a study of a related tetrahydropterin, Fukui analysis revealed that the N5 atom was the primary site for interaction with electron acceptors (electrophilic attack), while the C8a atom was the main center for radical attack. nih.gov

For this compound, we can predict the reactivity based on its known electronic structure. The electron-deficient carbon atoms in the pyrazine ring are expected to be susceptible to nucleophilic attack, thus having high ƒ+ values. The electronegative nitrogen and oxygen atoms, which are sites of negative electrostatic potential, are the most likely centers for electrophilic attack and would possess high ƒ- values.

| Fukui Index | Type of Attack Predicted | Predicted Reactive Sites on this compound |

|---|---|---|

| ƒ+ | Nucleophilic Attack | Carbon atoms of the pyrazine ring (C6 and C7), which are electron-deficient and activated for nucleophilic substitution. herts.ac.uk |

| ƒ- | Electrophilic Attack | Nitrogen atoms with lone pairs (N1, N3, N8) and the exocyclic carbonyl oxygen at C7, which are electron-rich. nih.gov |

| ƒ0 | Radical Attack | Atoms with significant spin density delocalization in the radical cation/anion, such as C8a or specific nitrogen atoms, depending on the system's stability. nih.govmdpi.com |